Cas no 71939-51-0 (a-Artemether)

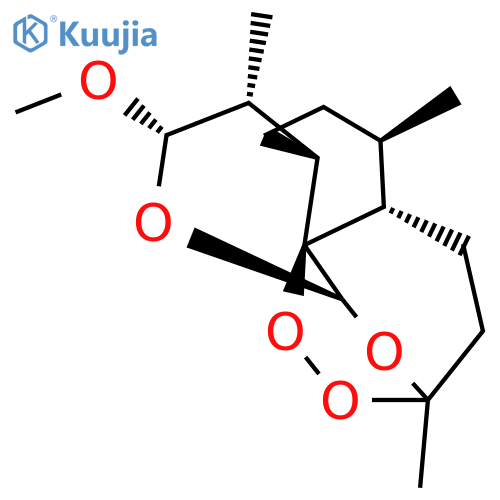

a-Artemether structure

商品名:a-Artemether

a-Artemether 化学的及び物理的性質

名前と識別子

-

- 3,12-Epoxy-12H-pyrano[4,3-j]-1,2-benzodioxepin,decahydro-10-methoxy-3,6,9-trimethyl-, (3R,5aS,6R,8aS,9R,10R,12R,12aR)-

- α-Artemether

- ArteMether Related CoMpound B,(3R,5aS,6R,8aS,9R,10R,12R,12aR)-Decahydro-10-Methoxy-3,6,9-triMethyl-3,12-epoxy-12H-pyrano[4,3-j]-1,2-benzodioxepin

- ArteMether 13C,D3

- ArteMether Related CoMpound B

- o-Methyldihydroartemisinine

- α-Dihydroartemisinin methyl ether

- (3R,5aS,6R,8aS,9R,10R,12R,12aR)-Decahydro-10-methoxy-3,6,9-trimethyl-3,12-epoxy-12H-pyrano[4,3-j]-1,2-benzodioxepin

- (+)-alpha-Artemether

- SM 229

- alpha-Artemether

- EN300-25047224

- Q27251212

- 3,12-Epoxy-12H-pyrano(4,3-j)-1,2-benzodioxepin, decahydro-10-methoxy-3,6,9-trimethyl-, (3alpha,5alphabeta,6beta,8alphabeta,9alpha,10beta,12beta,12aR*)-

- alpha -Artemether

- UNII-111W6L37CC

- DTXSID301044907

- (+)-.alpha.-Artemether

- a-Artemether

- .alpha.-Artemether

- HY-137217

- 3,12-Epoxy-12H-pyrano(4,3-j)-1,2-benzodioxepin, decahydro-10-methoxy-3,6,9-trimethyl-, (3R,5aS,6R,8aS,9R,10R,12R,12aR)-

- (1R,4S,5R,8S,9R,10R,12R,13R)-10-methoxy-1,5,9-trimethyl-11,14,15,16-tetraoxatetracyclo[10.3.1.0?,??.0?,??]hexadecane

- alpha-Dihydroartemisinin Methyl Epsilonther

- alpha-Artemether ((3R,5aS,6R,8aS,9R,10R,12R,12aR)-Decahydro-10-methoxy-3,6,9-trimethyl-3,12-epoxy-12H-pyrano[4,3-j]-1,2-benzodioxepin)

- alpha-Dihydroartemisinin methyl ether

- (1R,4S,5R,8S,9R,10R,12R,13R)-10-methoxy-1,5,9-trimethyl-11,14,15,16-tetraoxatetracyclo[10.3.1.04,13.08,13]hexadecane

- AKOS015895207

- 71939-51-0

- SCHEMBL16707229

- 111W6L37CC

- SM-229

- (1R,4S,5R,8S,9R,10R,12R,13R)-10-methoxy-1,5,9-trimethyl-11,14,15,16-tetraoxatetracyclo[10.3.1.0^{4,13}.0^{8,13}]hexadecane

- CS-0137108

- .alpha.-Dihydroartemisinin methyl ether

- alpha Artemether

-

- MDL: MFCD28657024

- インチ: InChI=1S/C14H23N3O10/c18-10(19)5-15(1-3-16(6-11(20)21)7-12(22)23)2-4-17(8-13(24)25)9-14(26)27/h1-9H2,(H,18,19)(H,20,21)(H,22,23)(H,24,25)(H,26,27)

- InChIKey: QPCDCPDFJACHGM-UHFFFAOYSA-N

- ほほえんだ: C(CN(CC(=O)O)CC(=O)O)N(CCN(CC(=O)O)CC(=O)O)CC(=O)O

計算された属性

- せいみつぶんしりょう: 284.16200

- どういたいしつりょう: 298.178

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 5

- 重原子数: 21

- 回転可能化学結合数: 1

- 複雑さ: 429

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 8

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 46.2A^2

- 疎水性パラメータ計算基準値(XlogP): 3.1

じっけんとくせい

- 密度みつど: 1.18±0.1 g/cm3 (20 ºC 760 Torr),

- ゆうかいてん: 88 ºC (acetone )

- ふってん: 721.1±60.0 °C at 760 mmHg

- フラッシュポイント: 389.9±32.9 °C

- ようかいど: 極微溶性(0.12 g/l)(25ºC)、

- PSA: 46.15000

- LogP: 2.59480

- じょうきあつ: 0.0±5.0 mmHg at 25°C

a-Artemether セキュリティ情報

- シグナルワード:warning

- 危害声明: H 303は摂取に有害である可能性がある+h 313は皮膚接触に有害である可能性がある+h 333は吸入に有害である可能性がある

- 警告文: P 264治療後徹底洗浄+p 280防護手袋着用/防護服着用/防護眼帯着用/防護マスク着用+p 305目の中+p 351水で数分丁寧に洗い流す+p 338コンタクトレンズを外し(あれば)操作しやすく、洗い流し続ける+p 337目の刺激が持続する場合+p 313医療アドバイス/看護を求める

- 危険物輸送番号:NONH for all modes of transport

- セキュリティの説明: H 303は摂取に有害である可能性がある+h 313は皮膚接触に有害である可能性がある+h 333は吸入に有害である可能性がある

- ちょぞうじょうけん:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)

a-Artemether 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| TRC | A777410-50mg |

a-Artemether |

71939-51-0 | 50mg |

$ 339.00 | 2023-04-19 | ||

| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | PHR3000-40MG |

Artemether Related Compound B |

71939-51-0 | 40mg |

¥8079.48 | 2023-10-12 | ||

| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | 1042805-15MG |

Artemether Related Compound B |

71939-51-0 | 15mg |

¥11470.78 | 2024-12-23 | ||

| SHENG KE LU SI SHENG WU JI SHU | sc-396232-10 mg |

α-Artemether, |

71939-51-0 | 10mg |

¥2,407.00 | 2023-07-11 | ||

| SHENG KE LU SI SHENG WU JI SHU | sc-396232-10mg |

α-Artemether, |

71939-51-0 | 10mg |

¥2407.00 | 2023-09-05 | ||

| TRC | A777410-250mg |

a-Artemether |

71939-51-0 | 250mg |

$ 1579.00 | 2023-04-19 | ||

| A2B Chem LLC | AH16959-50mg |

alpha-Artemether |

71939-51-0 | 50mg |

$445.00 | 2024-04-19 | ||

| A2B Chem LLC | AH16959-250mg |

alpha-Artemether |

71939-51-0 | 250mg |

$1635.00 | 2024-04-19 | ||

| TRC | A777410-25mg |

a-Artemether |

71939-51-0 | 25mg |

$ 196.00 | 2023-04-19 | ||

| Enamine | EN300-25047224-0.05g |

71939-51-0 | 95% | 0.05g |

$2755.0 | 2024-06-19 |

a-Artemether 関連文献

-

Junhong Zhao,Linzhu Zhou,Ting Li,Mei Liu,Leilei Liu RSC Adv., 2016,6, 59497-59501

-

Monika Fischler,Alla Sologubenko,Joachim Mayer,Guido Clever,Glenn Burley,Johannes Gierlich,Thomas Carell,Ulrich Simon Chem. Commun., 2008, 169-171

-

M. Spulber,P. Baumann,J. Liu,C. G. Palivan Nanoscale, 2015,7, 1411-1423

-

Kelly M. Stewart,Kristin L. Horton Org. Biomol. Chem., 2008,6, 2242-2255

-

Daoyang Chen,Xiaojing Shen,Liangliang Sun Analyst, 2017,142, 2118-2127

71939-51-0 (a-Artemether) 関連製品

- 71939-50-9(Dihydroartemisinin)

- 75887-54-6(Artemotil)

- 81496-81-3(alpha-Dihydroartemisinin)

- 81496-82-4(Dihydroartemisinin)

- 93787-85-0(Artemether-d3)

- 82534-75-6(α-Arteether)

- 946234-91-9(ethyl 4-(4-methylphenyl)-3-(phenylsulfamoyl)thiophene-2-carboxylate)

- 921513-90-8(N-{2-3-(4-ethoxyphenyl)-6-oxo-1,6-dihydropyridazin-1-ylethyl}-4-methoxybenzene-1-sulfonamide)

- 622794-55-2(1-(furan-2-yl)-3-4-(methylsulfanyl)phenyl-2,3-bis(morpholin-4-yl)propan-1-one)

- 2248210-19-5((2R)-2-(2,6-Dimethylphenyl)propan-1-amine)

推奨される供給者

Wuhan ChemNorm Biotech Co.,Ltd.

ゴールドメンバー

中国のサプライヤー

試薬

Zouping Mingyuan Import and Export Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

試薬

上海帛亦医药科技有限公司

ゴールドメンバー

中国のサプライヤー

試薬

atkchemica

ゴールドメンバー

中国のサプライヤー

試薬

Tiancheng Chemical (Jiangsu) Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量